N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
Description
N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifuran moiety at the N1-position and a 2,4-difluorophenyl group at the N2-position. Oxalamides are known for their versatile biological and chemical properties, including applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and flavor science (e.g., umami taste potentiation) .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4/c18-11-1-3-14(13(19)7-11)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQIHVDJXHXIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1).
Mode of Action
Compounds with similar structures often interact with their targets by binding to them, leading to changes in the targets’ function.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Physicochemical Comparisons
The table below highlights structural and physicochemical differences between the target compound and structurally related oxalamides:
Key Observations:
- Substituent Diversity : The target compound’s bifuran and difluorophenyl groups distinguish it from VM-3/VM-6 (biphenyl systems) and BNM-III-170/S336 (heterocyclic/aromatic substituents). Bifuran’s oxygen atoms may enhance solubility compared to purely hydrocarbon biphenyls in VM-3/VM-6 .
- Lack of Nitrate Ester : Unlike VM-3/VM-6, the target compound lacks a nitrate ester moiety, which may reduce reactive oxygen species (ROS) generation and improve stability .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide?
- Methodological Answer: Synthesis involves coupling bifuran and fluorophenyl precursors via oxalamide linkage. Key steps include:
- Amide bond formation: Use coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen .
- Solvent optimization: Reflux in THF or DMF at 60–80°C to enhance reaction efficiency .
- Catalysis: Pd-mediated cross-coupling for bifuran integration (e.g., Suzuki-Miyaura) .
- Purification: Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, hexane/EtOAc) .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI, HOBt, DCM, RT | 65–75 | ≥95% |
| Bifuran coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 | 90% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Structural confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify oxalamide protons (δ 8.2–8.5 ppm) and bifuran signals (δ 6.0–7.5 ppm) .
- Purity assessment: HPLC with C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Mass spectrometry: ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 415.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:
- Replicating studies: Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ measurements) .
- Impurity profiling: LC-MS to identify side products (e.g., hydrolyzed oxalamide derivatives) .
- Comparative SAR: Test analogs with modified fluorophenyl or bifuran groups to isolate pharmacophore contributions .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR) or GPCRs. Validate with MD simulations (NAMD/GROMACS) .
- QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR | -9.2 | 2.3 ± 0.5 |
| COX-2 | -7.8 | >10 |
Q. How to optimize in vitro pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer:
- Solubility enhancement: Co-solvent systems (PEG 400/water) or nanoparticle formulations (PLGA encapsulation) .
- Metabolic assays: Liver microsomal stability tests (human/rat) with LC-MS quantification of parent compound depletion .
- CYP inhibition screening: Fluorescent-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data?
- Methodological Answer:
- Non-linear regression: Fit data to Hill equation (GraphPad Prism) for EC₅₀/IC₅₀ determination .
- Outlier handling: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Meta-analysis: Aggregate data from multiple studies using random-effects models (RevMan software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
